3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide
CAS No.: 1305277-39-7
Cat. No.: VC7666097
Molecular Formula: C18H14ClF3N4O4S
Molecular Weight: 474.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305277-39-7 |
|---|---|
| Molecular Formula | C18H14ClF3N4O4S |
| Molecular Weight | 474.84 |
| IUPAC Name | 3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H14ClF3N4O4S/c1-10-15(16(27)23-13-3-2-4-14(9-13)30-18(20,21)22)17(25-24-10)31(28,29)26-12-7-5-11(19)6-8-12/h2-9,26H,1H3,(H,23,27)(H,24,25) |
| Standard InChI Key | AFAMLWHMPWFSST-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Introduction
Molecular Formula
The molecular formula of this compound is .
Molecular Weight
The calculated molecular weight is approximately 458.85 g/mol.
Functional Groups
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Sulfonamide (-SONH-) group contributes to hydrogen bonding and biological activity.
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Trifluoromethoxy (-OCF) group enhances lipophilicity and metabolic stability.
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Amide (-CONH-) group aids in binding interactions in biological systems.
Synthesis
The synthesis of this compound typically involves:
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Preparation of the Pyrazole Core: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones or β-ketoesters.
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Functionalization:
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Introduction of the sulfamoyl group via sulfonamide coupling reactions using chlorosulfonic acid derivatives.
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Attachment of the trifluoromethoxyphenyl moiety through amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC).
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Methylation at the desired position on the pyrazole ring using methylating agents like methyl iodide.
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General Reaction Scheme
textStep 1: Hydrazine + β-Ketoester → Pyrazole Intermediate Step 2: Functionalization → Final Compound
Medicinal Chemistry
This compound's structural features suggest potential as a pharmaceutical agent:
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Sulfamoyl Group: Common in diuretics, antibiotics, and anticancer agents.
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Trifluoromethoxy Group: Enhances bioavailability and metabolic stability.
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Pyrazole Ring: Found in anti-inflammatory, antifungal, and anticancer drugs.
Agrochemical Uses
The compound may serve as an active ingredient in pesticides or herbicides due to its ability to interact with biological targets in pests or weeds.
Analytical Characterization
To confirm its structure and purity, the following techniques are typically employed:
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NMR Spectroscopy:
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-NMR and -NMR for hydrogen and carbon environments.
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Mass Spectrometry (MS):
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For molecular weight confirmation.
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Infrared Spectroscopy (IR):
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To identify functional groups like sulfonamide and amide bonds.
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X-ray Crystallography:
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To determine the three-dimensional structure.
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